PMEApp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

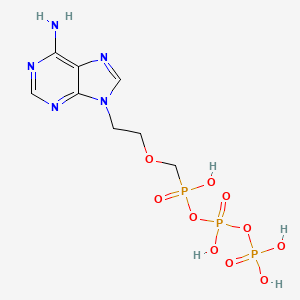

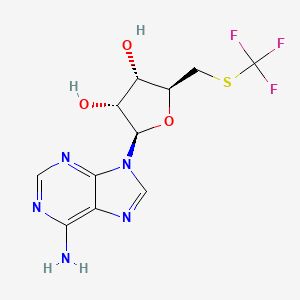

アデホビル二リン酸は、アデノシン一リン酸の非環状ヌクレオチド類似体であるアデホビルの活性代謝物です。これは主に、特にB型肝炎ウイルス(HBV)に対する抗ウイルス活性で知られています。 アデホビル二リン酸はHBV DNAポリメラーゼを阻害し、それによってウイルスの複製を防ぎます .

2. 製法

合成経路と反応条件: アデホビル二リン酸は、一連のリン酸化反応によってアデホビルから合成されます。アデホビル自体は、市販の出発物質から合成されます。 合成には次の手順が含まれます :

配合: 原料の混合。

造粒/乾燥: 粒状の形成と水分除去。

粉砕: 粒径の減少。

最終混合: 粒状を賦形剤と混合。

圧縮: 錠剤の形成。

工業的生産方法: アデホビル二リン酸の工業的生産には、大規模な合成および精製プロセスが含まれます。活性物質は結晶化、乾燥、粉砕されて、所望の純度と粒径が得られます。 最終生成物はその後、経口投与用の錠剤に製剤化されます .

準備方法

Synthetic Routes and Reaction Conditions: Adefovir diphosphate is synthesized from adefovir through a series of phosphorylation reactions. Adefovir itself is synthesized from commercially available starting materials. The synthesis involves the following steps :

Compounding: Mixing of raw materials.

Granulation/Drying: Formation of granules and removal of moisture.

Milling: Reduction of particle size.

Final Blending: Mixing of granules with excipients.

Compression: Formation of tablets.

Industrial Production Methods: The industrial production of adefovir diphosphate involves large-scale synthesis and purification processes. The active substance is crystallized, dried, and milled to achieve the desired purity and particle size. The final product is then formulated into tablets for oral administration .

化学反応の分析

反応の種類: アデホビル二リン酸は、次を含むいくつかの化学反応を受けます。

一般的な試薬と条件:

リン酸化: アデニル酸キナーゼは、アデホビルからアデホビル二リン酸へのリン酸化を担う酵素です.

加水分解: アデホビル二リン酸は生理的pHでは安定していますが、酸性または塩基性条件下では加水分解する可能性があります.

生成される主要な生成物:

アデホビル二リン酸: アデホビルのリン酸化から生成される主な活性代謝物.

4. 科学研究への応用

アデホビル二リン酸は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Adefovir diphosphate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions with enzymes.

Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.

Medicine: Primarily used in the treatment of chronic hepatitis B infection.

Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs.

作用機序

アデホビル二リン酸は、HBV DNAポリメラーゼ(逆転写酵素)を阻害することにより、その抗ウイルス効果を発揮します。これは、天然基質デオキシアデノシン三リン酸と競合し、ウイルスDNAへの組み込み後にDNA鎖の終止を引き起こします。 この阻害は、B型肝炎ウイルスの複製を防ぎます .

類似の化合物:

アデホビル二リン酸の独自性: アデホビル二リン酸は、HBV DNAポリメラーゼを高い特異性で阻害する能力においてユニークです。 肝細胞での半減期が長く、長期間にわたってウイルスの複製を抑制するのに効果的です .

類似化合物との比較

Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.

Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.

Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .

特性

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELHEUHXJKQZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O10P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156198 |

Source

|

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129532-77-0 |

Source

|

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)

![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)